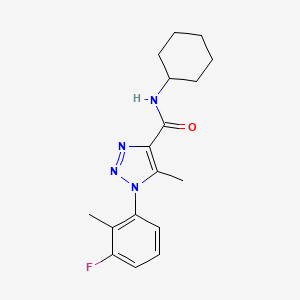

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-fluoro-2-methylphenyl group at the N1 position and a cyclohexyl carboxamide moiety at the C4 position. The 5-methyl group on the triazole ring enhances steric stability, while the fluorine atom on the aryl group contributes to electronic modulation and lipophilicity. This compound is synthesized via carboxamide formation, typically involving the reaction of 5-methyl-1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with cyclohexylamine in the presence of thionyl chloride or coupling agents, a method analogous to those described for related triazole derivatives .

Properties

IUPAC Name |

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O/c1-11-14(18)9-6-10-15(11)22-12(2)16(20-21-22)17(23)19-13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIZIBVYJMPZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring:

Introduction of the Fluoro and Methyl Groups: The 3-fluoro-2-methylphenyl group can be introduced through electrophilic aromatic substitution reactions.

Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with cyclohexylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of automated reactors and continuous flow chemistry techniques to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).

Major Products:

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Biological Studies: The compound is used in studies to understand the mechanisms of action of triazole derivatives and their interactions with enzymes and receptors.

Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The triazole ring can inhibit enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Pathway Modulation: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the triazole core and the carboxamide side chain. Key comparisons include:

Key Observations :

- Carboxamide Substituents : Cyclohexyl vs. cyclopropyl () impacts steric bulk and metabolic stability. Cyclohexyl’s larger size may prolong half-life but reduce solubility.

- Hybrid Structures : Compounds like 31a () incorporate heterocyclic moieties (thiazole, pyrazole), expanding biological target diversity but complicating synthesis.

Key Observations :

- Thermal Stability : High melting points (>250°C) in triazole-carboxamides () suggest robust thermal stability, a trait likely shared by the target compound.

- Neuropsychiatric Potential: Fluorinated triazole-carboxamides (e.g., FTIDC in ) demonstrate mGlu1 modulation, implying the target compound may have similar applications if structurally optimized.

- Anti-Inflammatory Activity : Thiazole-triazole hybrids () highlight the role of fluorine and heterocycles in COX inhibition, a possible avenue for the target compound.

Biological Activity

N-cyclohexyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a member of the triazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁FN₄O |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 1326892-95-8 |

| Structural Features | Triazole ring with a carboxamide group |

This compound is believed to exert its biological effects primarily through enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

- Receptor Modulation : It may interact with specific receptors, altering their activity and leading to various biological responses.

Antimicrobial Activity

Research indicates that compounds within the triazole family, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed potent inhibition against various bacterial and fungal strains. For instance:

- In vitro Studies : The compound exhibited an inhibition rate comparable to established antibiotics against specific pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) showed promising results with IC₅₀ values indicating significant cytotoxicity. For example:

- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways, further supporting its potential as an anticancer agent .

Case Studies

Several studies have documented the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A comprehensive study evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications in the triazole structure significantly enhanced antibacterial activity against resistant strains .

- Anticancer Research : Another study focused on the synthesis of novel triazole derivatives and their evaluation against multiple cancer cell lines. The findings highlighted that structural variations could lead to enhanced cytotoxic effects and selectivity towards cancer cells compared to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.